1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride
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Overview
Description
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to an azetidine ring, further linked to a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Piperazine: The final step involves coupling the benzenesulfonyl azetidine intermediate with piperazine, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can modify the benzenesulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the azetidine and piperazine rings provide structural rigidity and additional binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.
Comparison with Similar Compounds
1-(Benzenesulfonyl)piperazine: Lacks the azetidine ring, offering different reactivity and binding properties.
1-(Benzenesulfonyl)azetidine: Lacks the piperazine moiety, affecting its solubility and biological activity.
1-(Phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of benzenesulfonyl, altering its chemical behavior.
Uniqueness: 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride stands out due to its combined structural features, which confer unique reactivity and binding characteristics. This makes it a valuable tool in both synthetic chemistry and biological research.
Biological Activity
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride (CAS Number: 2044797-40-0) is a synthetic compound that has garnered attention for its potential therapeutic applications. With a molecular formula of C13H21Cl2N3O2S and a molecular weight of 354.3 g/mol, this compound is characterized by its unique structural features which may confer specific biological activities.
Chemical Structure
The compound features a piperazine ring linked to an azetidine moiety, with a benzenesulfonyl group that likely plays a crucial role in its biological interactions. The chemical structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C13H21Cl2N3O2S |
Molecular Weight | 354.3 g/mol |
CAS Number | 2044797-40-0 |
IUPAC Name | 1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine; dihydrochloride |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds demonstrating potency greater than traditional antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | Target Bacteria | Activity |
---|---|---|
Piperazine Derivative A | Escherichia coli | MIC = 8 µg/mL |
Piperazine Derivative B | Staphylococcus aureus | MIC = 16 µg/mL |
1-[1-(Benzenesulfonyl)...] | Pseudomonas aeruginosa | Pending Evaluation |
Anti-inflammatory Effects
In vitro studies have indicated that piperazine derivatives may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. The benzenesulfonyl group is believed to enhance the compound's ability to modulate inflammatory responses .
Neuropharmacological Potential
Emerging evidence suggests that compounds with similar structures may exhibit neuropharmacological activities, including anxiolytic and antidepressant effects. This is particularly relevant given the structural similarities to known psychoactive agents. Further research is needed to elucidate the mechanisms underlying these potential effects and their clinical relevance .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperazine derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of piperazine derivatives against various bacterial strains. The results indicated that compounds with sulfonamide functionalities exhibited enhanced activity against resistant strains of bacteria, suggesting potential for development as novel antibiotics .
- Anti-inflammatory Mechanisms : Research examining the anti-inflammatory properties of piperazine-based compounds highlighted their ability to inhibit NF-kB signaling pathways, which are critical in the inflammatory response. This study emphasizes the therapeutic potential of these compounds in treating inflammatory diseases .
- Neuropharmacological Assessment : A pharmacological evaluation revealed that certain piperazine derivatives displayed significant anxiolytic effects in animal models, indicating their potential use in anxiety disorders. The study suggested further investigation into the specific pathways involved in these effects .
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S.2ClH/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15;;/h1-5,12,14H,6-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBMEZGDPBWUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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